

# Technical Guide: Physicochemical and Synthetic Insights into 1-Iodonon-1-en-3-yne

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## Compound of Interest

Compound Name: 1-Iodonon-1-en-3-yne

Cat. No.: B12629941

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This technical guide provides a detailed overview of the molecular properties of **1-Iodonon-1-en-3-yne**, a halogenated enyne of interest in synthetic chemistry and potential drug discovery pipelines. The document outlines its fundamental physicochemical data and presents a plausible synthetic pathway based on established methodologies for related compounds.

## Core Physicochemical Data

The key quantitative data for **1-Iodonon-1-en-3-yne** are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> I	[1]
Molecular Weight	248.1 g/mol	[1]
Calculated Molecular Weight	248.10747 g/mol	
Monoisotopic Mass	248.00620 u	[1]

Calculated Molecular Weight was determined using the following conventional atomic weights: C = 12.011, H = 1.008, I = 126.904.

# Synthesis of 1-Iodonon-1-en-3-yne: An Experimental Perspective

While a specific, detailed experimental protocol for the synthesis of **1-Iodonon-1-en-3-yne** is not extensively documented in publicly available literature, a highly plausible synthetic route can be devised from established methods for the iodination of terminal alkynes. The direct iodination of a suitable precursor is the most direct approach.

## Proposed Synthetic Workflow

The synthesis of **1-Iodonon-1-en-3-yne** can be logically envisioned as a two-step process starting from a commercially available or readily synthesized terminal alkyne. A general workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for **1-Iodonon-1-en-3-yne**.

## Detailed Experimental Considerations

The key transformation in the proposed synthesis is the iodination of the terminal alkyne of non-1-en-3-yne. Several methods are applicable for this type of reaction:

- Method A: N-Iodosuccinimide (NIS) with a Base Catalyst: This is a common and effective method for the iodination of terminal alkynes.<sup>[2][3]</sup>
  - Reaction: The terminal alkyne, non-1-en-3-yne, would be dissolved in a suitable aprotic solvent such as acetonitrile or dichloromethane.
  - Reagents: N-Iodosuccinimide (NIS) would be added as the iodine source, along with a catalytic amount of a mild inorganic or organic base, such as potassium carbonate ( $K_2CO_3$ ) or triethylamine ( $Et_3N$ ).<sup>[2]</sup>
  - Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
  - Work-up: Upon completion, the reaction mixture would be filtered to remove the succinimide byproduct and any inorganic salts. The filtrate would then be concentrated, and the crude product purified by column chromatography on silica gel.

- Method B: Iodine with a Base: A more traditional approach involves the use of elemental iodine in the presence of a base.
  - Reaction: Non-1-en-3-yne would be treated with iodine ( $I_2$ ) in a solvent like methanol or dichloromethane.
  - Reagents: A base, such as sodium hydroxide or an amine, is required to deprotonate the terminal alkyne, facilitating the reaction with iodine.
  - Considerations: This method may lead to the formation of di-iodinated byproducts if the reaction conditions are not carefully controlled.[1][4]
- Method C: Zinc Iodide and an Oxidant: A switchable protocol using zinc iodide ( $ZnI_2$ ) and an oxidant like tert-butyl nitrite has been developed for the synthesis of iodoalkynes.[5]
  - Reaction: This method offers a different mechanistic pathway for the iodination and can be advantageous for substrates with certain functional groups.

## Logical Relationships in Synthesis

The choice of synthetic route and the specific reagents and conditions are governed by several logical factors, including the stability of the starting material and product, the desired yield, and the ease of purification. The diagram below illustrates these relationships.

Caption: Factors influencing the choice of synthetic method.

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